

# An In-depth Technical Guide to 1-(2-Ethylhexyl) trimellitate and Its Isomers

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## Compound of Interest

Compound Name: 1(or 2)-(2-Ethylhexyl) trimellitate

Cat. No.: B047782

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This technical guide provides a comprehensive overview of 1-(2-Ethylhexyl) trimellitate and its isomers, with a focus on their chemical identification, synthesis, analytical determination, and toxicological profile. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties and applications of these compounds.

## Chemical Identification and CAS Numbers

1-(2-Ethylhexyl) trimellitate and its isomers are esters of trimellitic acid. The most common and commercially significant is Tris(2-ethylhexyl) trimellitate (TOTM), a high-molecular-weight plasticizer. Due to the substitution pattern on the benzene ring of trimellitic acid, several isomers of mono-, di-, and tri-esters are possible. The Chemical Abstracts Service (CAS) numbers for the primary compound and its key isomers are crucial for unambiguous identification in research and regulatory contexts.

Compound Name	Synonym(s)	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
Tris(2-ethylhexyl) trimellitate	Trioctyl trimellitate (TOTM)	3319-31-1[1][2]	C <sub>33</sub> H <sub>54</sub> O <sub>6</sub>	546.78[1]
1(or 2)-(2-Ethylhexyl) trimellitate	Mono-(2-ethylhexyl) trimellitate	68735-92-2	C <sub>17</sub> H <sub>22</sub> O <sub>6</sub>	322.35
1,2-bis(2-ethylhexyl) trimellitate	Di-(2-ethylhexyl) trimellitate	63468-09-7	C <sub>25</sub> H <sub>38</sub> O <sub>6</sub>	434.57
Tri-n-octyl trimellitate	-	89-04-3	C <sub>33</sub> H <sub>54</sub> O <sub>6</sub>	546.78
Triisooctyl trimellitate	-	27251-75-8	C <sub>33</sub> H <sub>54</sub> O <sub>6</sub>	546.78
1,2,4-Benzenetricarboxylic acid, 2-ethylhexyl ester	-	68186-31-2	Not specified	Not specified

## Synthesis of 1-(2-Ethylhexyl) trimellitate and its Isomers

The synthesis of these esters typically involves the esterification of trimellitic anhydride with the corresponding alcohol, in this case, 2-ethylhexanol. Both direct esterification and transesterification methods are employed.

### Experimental Protocol for the Synthesis of 1(or 2)-(2-Ethylhexyl) trimellitate

This protocol describes a common method for the synthesis of mono-(2-ethylhexyl) trimellitate.

## Materials:

- Trimellitic acid anhydride (193 g, 1 mol)
- 2-Ethylhexanol (234 g, 1.8 mol)
- Octylene glycol titanate (0.2 g, catalyst)
- One-liter round-bottom flask
- Stirring apparatus
- Heating mantle
- Nitrogen gas inlet
- Vigreux column
- Distillation apparatus

## Procedure:[3]

- Combine 193 g of trimellitic acid anhydride, 234 g of 2-ethylhexanol, and 0.2 g of octylene glycol titanate in a one-liter round-bottom flask equipped with a stirrer and nitrogen inlet.[3]
- Heat the mixture to 150°C with continuous stirring under a nitrogen atmosphere. The removal of water will commence at this stage.[3]
- Over a period of 4 hours, gradually increase the temperature to 220°C.[3]
- Separate the distillate using a Vigreux column, maintaining a top temperature of 100-105°C. [3]
- Continue heating until the top temperature of the column drops below 80°C.[3]
- The final product will have an acid number of approximately  $150 \pm 10$  mg KOH/g.[3]

## Experimental Protocol for the Synthesis of Tris(2-ethylhexyl) trimellitate (TOTM) via Transesterification

This protocol outlines a two-step synthesis of TOTM involving the formation of a trimethyl ester intermediate followed by transesterification.[4]

### Step 1: Methyl Esterification of Trimellitic Anhydride[4]

- React trimellitic anhydride with methanol in the presence of a suitable catalyst (e.g., tetraisopropyl titanate) to produce trimethyl trimellitate.[4][5]
- Purify the resulting trimethyl trimellitate by rectification to achieve a high-purity, low-color number intermediate.[4][5]

### Step 2: Transesterification with 2-Ethylhexanol[4][5]

- Combine the purified trimethyl trimellitate with 2-ethylhexanol in an ester interchange vessel with a catalyst like tetraisopropyl titanate. A typical mass ratio is 100:300:0.3 (trimethyl trimellitate:2-ethylhexanol:catalyst).[5]
- Slowly heat the mixture to 220°C under normal pressure and maintain this temperature for approximately 2.5-3.5 hours to complete the transesterification reaction.[5]
- After the reaction, remove the solvent by gradually increasing the vacuum in the vessel to 500Pa while allowing the temperature to decrease to 150°C.[5]
- The final product, tri(2-ethylhexyl) trimellitate, is then further refined.[4]

## Analytical Determination

The analysis of 1-(2-Ethylhexyl) trimellitate and its isomers, particularly in biological matrices, is critical for exposure and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[6][7][8]

## Experimental Protocol for the Determination of Trimellitate Isomers in Blood by LC-MS/MS

This method allows for the simultaneous determination of TOTM and its primary metabolites in blood.[6]

Sample Preparation (Liquid-Liquid Extraction):[6]

- Spike blood samples with isotopically labeled internal standards.
- Perform liquid-liquid extraction using a suitable organic solvent.
- Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:[6][7][8]

- HPLC System: Reversed-phase HPLC with a core-shell column (e.g., Inertsil-C8, 50 mm x 2.1 mm, 5  $\mu$ m).[6][7][8]
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and purified water (e.g., 90:10, v/v).[7][8]
- Flow Rate: 0.2 mL/min.[7][8]
- Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ionization mode.[6]
- Detection: Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

Quantitative Data:

The limits of detection (LOD) for TOTM and its metabolites in blood typically range from 0.7 to 5.5  $\mu$ g/L.[6] The method demonstrates good precision, with relative standard deviations between 0.9% and 8.7%.[6]

## Toxicological Profile

The toxicological data for trimellitate esters are primarily available for TOTM, which is often used as an analogue for other high-molecular-weight trimellititates.

## Acute and Chronic Toxicity

TOTM exhibits low acute toxicity.[9] The oral LD50 in rats is greater than 3200 mg/kg, and in mice, it is greater than 60,000 mg/kg.[9] The dermal LD50 in rabbits is greater than 1980 mg/kg.[9] Repeated dose toxicity studies in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 125 mg/kg/day for males and 30 mg/kg/day for females.[9]

## Reproductive and Developmental Toxicity

The available data suggest that TOTM has limited reproductive and developmental toxicity.[9] The NOEL for reproductive and developmental toxicity in rats is considered to be 500 mg/kg/day for both parent animals and their offspring.[9]

## Genotoxicity and Carcinogenicity

Trioctyl trimellitate was not found to be mutagenic in the Ames test with *Salmonella typhimurium* and *Escherichia coli*. [9] It is not expected to be carcinogenic.[10]

## Metabolic and Signaling Pathways

The metabolism of TOTM in humans involves hydrolysis to its diester and monoester isomers. [11]

## Metabolic Fate of Tris(2-ethylhexyl) trimellitate (TOTM)

Following oral administration, TOTM is regioselectively hydrolyzed to di-(2-ethylhexyl) trimellitates (DEHTM) and subsequently to mono-(2-ethylhexyl) trimellitates (MEHTM).[11] The peak blood concentrations of DEHTM isomers occur at approximately 3 hours post-exposure, while MEHTM isomers peak at around 5 hours.[11] The most prominent urinary biomarker is 2-mono-(2-ethylhexyl) trimellitate (2-MEHTM).[11] The overall absorption rate of TOTM in humans appears to be relatively low, with about 5.8% of the administered dose recovered in the urine over 72 hours.[11]

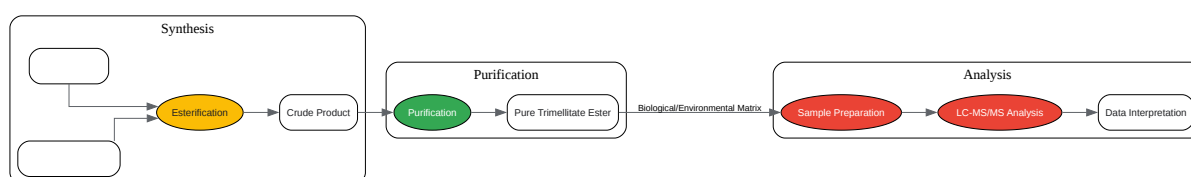
## Biological Effects and Signaling

Some studies have investigated the biological effects of TOTM and its metabolites. It has been shown to have a significantly lower toxicity profile compared to di-(2-ethylhexyl) phthalate (DEHP).[12] While TOTM itself shows weak estrogenic activity, its effects are approximately 10-

fold weaker than those of DEHP.[12] One of its primary metabolites, 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM), has demonstrated agonist activities on estrogen and thyroid receptors. [12]

## Visualizations

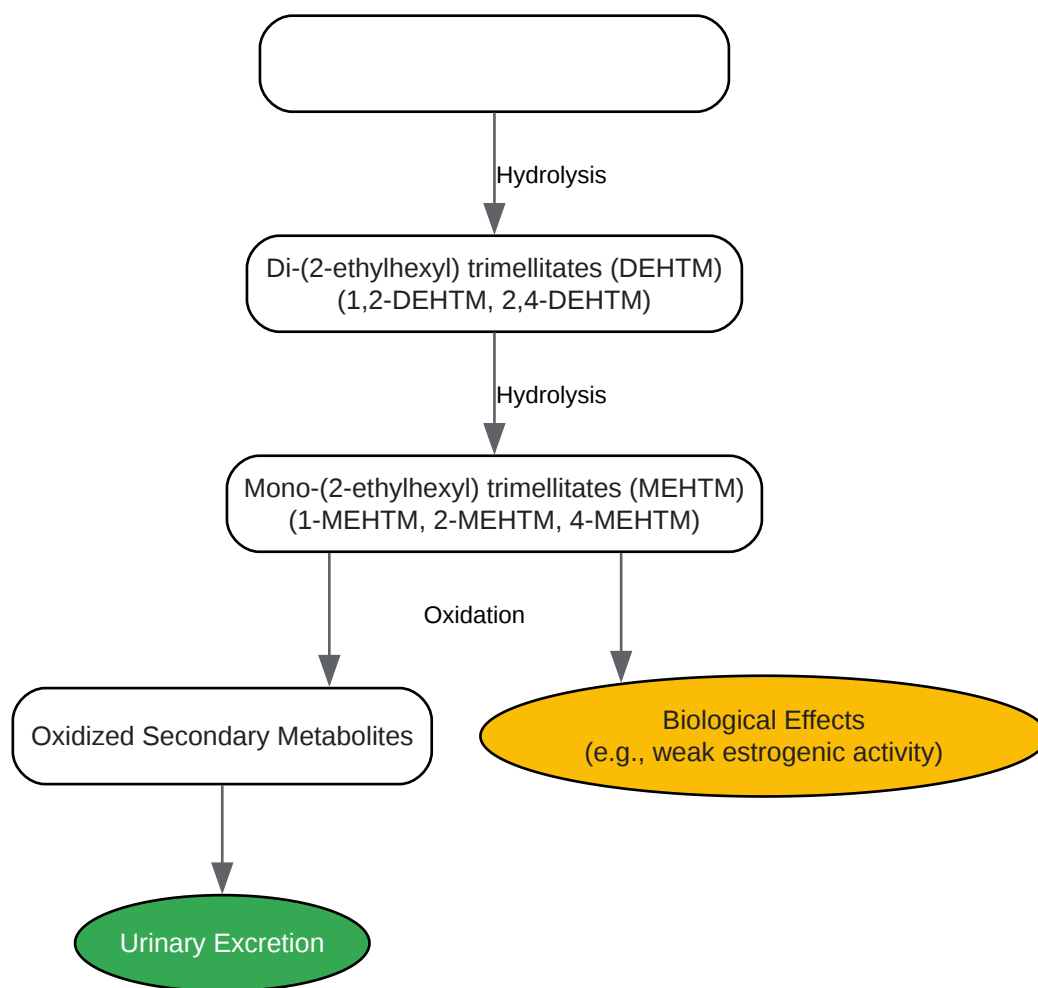
### Synthesis and Analysis Workflow



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Caption: Workflow for the synthesis, purification, and analysis of trimellitate esters.

## Metabolic Pathway of Tris(2-ethylhexyl) trimellitate (TOTM)



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Caption: Simplified metabolic pathway of Tris(2-ethylhexyl) trimellitate (TOTM).

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